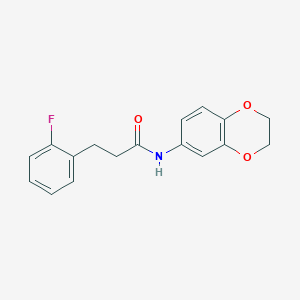![molecular formula C14H15N3O2 B4510902 4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone](/img/structure/B4510902.png)
4-[(1-methyl-1H-indol-6-yl)carbonyl]-2-piperazinone
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone involves complex chemical processes. For instance, electrochemical oxidation has been utilized in synthesizing highly conjugated bisindolyl-p-quinone derivatives through a regioselective addition of indoles to electrochemically generated quinone imines, indicating a methodology that might be adapted for synthesizing related compounds (Amani, Khazalpour, & Nematollahi, 2012). Additionally, compounds with structures resembling 4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone have been synthesized to study their pharmacological properties, suggesting various synthesis pathways that could be explored for this compound (Nirogi et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone has been explored through techniques like X-ray crystallography, revealing intricate details about their conformations and intermolecular interactions. For example, certain piperazine derivatives demonstrate unique molecular conformations that significantly influence their chemical behavior and interactions (Mahesha et al., 2019).
Chemical Reactions and Properties
4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone and its analogs participate in a variety of chemical reactions, showcasing their reactive nature and potential for forming diverse chemical structures. The Dieckmann cyclization route has been employed to create piperazine-2,5-diones, demonstrating the versatility of piperazine derivatives in chemical synthesis (Aboussafy & Clive, 2012).
Physical Properties Analysis
The physical properties of compounds structurally related to 4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. Studies on similar compounds have shown that their crystalline forms can influence their physical properties and reactivity (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for undergoing various chemical transformations, are essential for comprehending the utility and applications of 4-[(1-Methyl-1H-indol-6-yl)carbonyl]-2-piperazinone. Research into similar compounds has illuminated their reactivity patterns, offering insights into how such compounds might behave chemically (Romero et al., 1994).
properties
IUPAC Name |
4-(1-methylindole-6-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-6-4-10-2-3-11(8-12(10)16)14(19)17-7-5-15-13(18)9-17/h2-4,6,8H,5,7,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECPPXIITQKBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-amino-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B4510840.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-cyclohexylacetamide](/img/structure/B4510843.png)

![N-1,3-benzothiazol-2-yl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510857.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4510869.png)
![N-(4-chlorophenyl)-N'-[3-(2-furyl)propyl]urea](/img/structure/B4510880.png)
![ethyl 4-[(8-chloro-4-hydroxy-3-quinolinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4510883.png)

![1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4510910.png)
![5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4510917.png)
![4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B4510918.png)

![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4510928.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4510930.png)